Thietan-3-ylhydrazine

Description

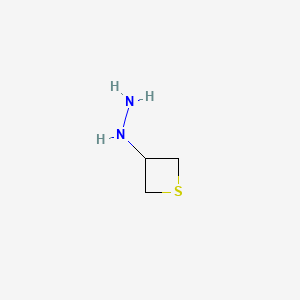

Structure

3D Structure

Properties

Molecular Formula |

C3H8N2S |

|---|---|

Molecular Weight |

104.18 g/mol |

IUPAC Name |

thietan-3-ylhydrazine |

InChI |

InChI=1S/C3H8N2S/c4-5-3-1-6-2-3/h3,5H,1-2,4H2 |

InChI Key |

LULIHVHEFKJJNF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NN |

Origin of Product |

United States |

Synthetic Methodologies for Thietan 3 Ylhydrazine and Its Derivatives

Strategies for the Construction of the Thietane (B1214591) Ring System

The formation of the strained four-membered thietane ring requires specific synthetic approaches. These can be broadly categorized into cyclization reactions, where an acyclic precursor is induced to form the ring, and ring expansion reactions, where a smaller, more strained ring is enlarged.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of thietanes. These methods typically involve the formation of two new carbon-sulfur bonds or a single carbon-sulfur bond to close the ring.

One of the most traditional and widely employed methods for constructing the thietane ring is through the reaction of a 1,3-dihalopropane with a sulfide (B99878) source. bohrium.com This intermolecular double substitution, also known as cyclic thioetherification, involves the displacement of two leaving groups by a sulfide nucleophile.

The general reaction scheme involves treating a 1,3-dihalopropane with a sulfide salt, such as sodium sulfide (Na₂S), to yield the corresponding thietane. wikipedia.org The efficiency of this reaction can be influenced by the nature of the leaving groups (halogens) and the reaction conditions. This method is particularly suitable for the preparation of 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov However, it is less effective for synthesizing sterically hindered 2,2-, 2,4-, or 2,2,4-substituted thietanes, as elimination reactions can become a significant competing pathway. nih.gov

| Reactant | Sulfide Source | Product | Reference |

| 1,3-Dibromopropane | Sodium Sulfide | Thietane | wikipedia.org |

| 3,5-Dichloropentan-2-ol | Potassium Sulfide | 1-(Thietan-2-yl)ethan-1-ol | nih.gov |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Sodium Sulfide | Thietane-3,3-diyldimethanol | nih.gov |

An alternative cyclization strategy involves the intramolecular nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate. nih.gov In this approach, a bifunctional precursor containing both a thiol group and a suitable leaving group at a 1,3-distance is used. Upon treatment with a base, the thiol is deprotonated to form a thiolate, which then acts as an internal nucleophile, displacing the leaving group to form the thietane ring. This method offers a high degree of control as the reacting moieties are already present in the same molecule, favoring the desired cyclization.

Ring Expansion Reactions

Ring expansion reactions provide another powerful avenue for the synthesis of thietanes. These methods typically start with a three-membered heterocyclic ring, which is then expanded to the four-membered thietane ring.

The ring expansion of three-membered heterocycles such as thiiranes (episulfides), oxiranes (epoxides), and aziridines to thietanes is a well-documented synthetic strategy. nih.gov These reactions are often promoted by electrophilic reagents that activate the three-membered ring towards nucleophilic attack and subsequent rearrangement.

For instance, thiiranes can undergo electrophilic ring expansion in the presence of rhodium carbenoids generated from dimethylsulfonium acylmethylides. nih.gov This process involves the electrophilic activation of the thiirane (B1199164), followed by a nucleophilic ring-opening and subsequent intramolecular cyclization to afford the thietane. Both nucleophilic and electrophilic ring expansions of thiiranes have been developed for thietane synthesis. nih.gov

The conversion of oxiranes to thietanes often involves a nucleophilic opening of the oxirane ring by a sulfur nucleophile, followed by an intramolecular cyclization. Similarly, aziridines can be converted to thietanes, for example, through the reaction of an aziridinocyclohexyl tosylate with ammonium (B1175870) tetrathiomolybdate, which acts as a sulfur transfer reagent. nih.gov

A specific and useful example of ring expansion involves the use of chloromethyloxirane (epichlorohydrin) as a starting material. The reaction of chloromethyloxirane with a sulfur nucleophile, such as hydrogen sulfide (H₂S) in the presence of a base like barium hydroxide (B78521) (Ba(OH)₂), leads to the formation of thietan-3-ol (B1346918). nih.gov The reaction proceeds via a nucleophilic attack of the hydrosulfide (B80085) anion on the oxirane ring, leading to a halo-alcohol intermediate, which then undergoes intramolecular cyclization to form the thietane ring. This method provides a direct route to 3-substituted thietanes, which are valuable precursors for further functionalization, including the potential introduction of a hydrazine (B178648) group to form thietan-3-ylhydrazine derivatives. For example, thietan-3-ol can be further transformed into 3-aminothietane-3-carboxylic acid. nih.gov

| Starting Material | Reagents | Product | Reference |

| Chloromethyloxirane | H₂S, Ba(OH)₂ | Thietan-3-ol | nih.gov |

| 2-(1-Haloalkyl)oxiranes | Ammonium monothiocarbamates | Thietane-3-ol derivatives | nih.gov |

Functionalization of Existing Thietane Scaffolds (e.g., Thietan-3-one (B1315229) reduction to Thietan-3-ol)

The functionalization of pre-existing thietane scaffolds serves as a versatile strategy for the synthesis of various thietane derivatives. beilstein-journals.org A common and practical starting point is the modification of thietan-3-one. The carbonyl group at the 3-position of the thietane ring is amenable to a variety of chemical transformations, providing a gateway to a diverse range of 3-substituted thietanes.

One of the most fundamental and widely employed functionalization reactions is the reduction of thietan-3-one to yield thietan-3-ol. This transformation can be efficiently achieved using various reducing agents. The resulting hydroxyl group in thietan-3-ol is a versatile functional handle that can be further elaborated to introduce other functionalities, including the hydrazine group or its precursors. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a hydrazine equivalent. Alternatively, it can be used to form ethers, such as in the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. nih.govnih.gov

| Starting Material | Product | Reagents and Conditions | Reference |

| Thietan-3-one | 3-Aryl-thietan-3-ol | Aryl magnesium bromide in THF, -78 °C to 25 °C | nih.gov |

| Thietan-3-one | 3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol | 4-((triisopropylsilyl)oxy)phenyl lithium in THF, -78 °C to 25 °C | nih.gov |

Introduction and Derivatization of the Hydrazine Moiety

The introduction of the hydrazine functional group onto the thietane scaffold is a critical step in the synthesis of this compound and its derivatives. This can be accomplished through various synthetic routes, including direct hydrazination or the conversion of other functional groups.

Direct Hydrazination Approaches

Direct hydrazination involves the reaction of a suitable thietane precursor with a hydrazine source. For instance, a thietane derivative bearing a leaving group at the 3-position, such as a halide or a sulfonate ester, can undergo nucleophilic substitution with hydrazine hydrate (B1144303) or a protected hydrazine equivalent. This approach offers a straightforward route to this compound. The reaction of aldehydes and ketones with hydrazine is a well-established method for the formation of hydrazones, which are precursors for various chemical transformations. wikipedia.orglibretexts.orgyoutube.com

Condensation Reactions for Hydrazone Formation

A highly effective method for derivatizing the hydrazine moiety involves the condensation reaction between a hydrazine derivative and a carbonyl compound. In the context of thietane chemistry, thietan-3-one can react with various hydrazines to form the corresponding thietan-3-one hydrazones. wikipedia.orglibretexts.org Similarly, thietane-substituted hydrazides can be condensed with a variety of aldehydes and ketones to yield N'-ylidenehydrazides. nih.gov

For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide readily reacts with different ketones in boiling ethanol (B145695) to produce the corresponding N'-ylidenehydrazides. nih.govnih.gov This reaction is a versatile method for introducing a wide range of substituents onto the hydrazine nitrogen, allowing for the synthesis of a diverse library of thietane-containing hydrazone derivatives.

| Hydrazide Derivative | Ketone | Product (N'-ylidenehydrazide) | Reference |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Acetophenone | (E,Z)-2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]-N′-(1-phenylethylidene)acetohydrazide | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 4-Aminoacetophenone | N′-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 4-Hydroxyacetophenone | N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 2,5-Dihydroxyacetophenone | N′-[1-(2,5-dihydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | nih.gov |

Synthesis of Thietane-Substituted Hydrazide Derivatives (e.g., Acetohydrazide)

Thietane-substituted hydrazides are valuable intermediates that can be further functionalized. A common method for their synthesis is the hydrazinolysis of a corresponding ester. For instance, the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide is achieved through the reaction of the corresponding ethyl thioacetate (B1230152) with an excess of hydrazine hydrate in ethanol at room temperature. nih.govnih.gov This straightforward conversion provides the desired acetohydrazide derivative, which can then be used in subsequent condensation reactions to form hydrazones. nih.gov

Reactivity of this compound in Heterocyclic Annulation Reactions

This compound and its derivatives, particularly hydrazones, are versatile building blocks for the synthesis of various heterocyclic compounds through annulation reactions. The hydrazine moiety provides the necessary nucleophilic centers for cyclization with appropriate electrophilic partners.

A prominent application of hydrazine derivatives is in the synthesis of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and widely used method for constructing the pyrazole (B372694) ring. researchgate.netmdpi.combeilstein-journals.orgnih.gov It is conceivable that this compound could react with various 1,3-dicarbonyl compounds to afford a series of novel 1-(thietan-3-yl)pyrazoles. The regioselectivity of this reaction would be of significant interest.

Furthermore, thietane-substituted hydrazones can undergo cycloaddition reactions to form other heterocyclic systems. For example, the reaction of hydrazones with reagents like maleimides can lead to the formation of dihydropyrazoles. mdpi.com

Another important class of heterocycles accessible from hydrazine derivatives are triazoles. chemistryjournal.netnih.govutar.edu.my Thietane-substituted thiosemicarbazides, which can be derived from this compound, could serve as precursors for the synthesis of thietane-functionalized triazoles and fused heterocyclic systems like triazolo-thiadiazines. chemicaljournal.in

Advanced Synthetic Techniques in this compound Synthesis

While classical synthetic methods provide the foundation for the synthesis of this compound and its derivatives, advanced techniques can offer improvements in efficiency, selectivity, and substrate scope. Although specific advanced methodologies for the synthesis of this compound are not extensively documented, principles from modern synthetic chemistry can be applied.

For the construction of the thietane ring itself, methods such as photochemical [2+2] cycloadditions of thiocarbonyl compounds with alkenes have been developed. nih.gov Ring expansion of thiiranes also presents an alternative route to thietane derivatives. beilstein-journals.org

In the context of introducing the hydrazine moiety, modern cross-coupling reactions could potentially be employed. For instance, a palladium- or copper-catalyzed coupling of a 3-halothietane with a protected hydrazine derivative could be a viable approach, drawing parallels from the synthesis of arylhydrazines.

Furthermore, flow chemistry and microwave-assisted synthesis could be explored to optimize reaction conditions, reduce reaction times, and improve yields in the multi-step synthesis of complex this compound derivatives. Microwave irradiation has been shown to be effective in the synthesis of hydrazones and pyrazoles. nih.gov

Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages for the synthesis of complex molecules, particularly when dealing with hazardous reagents or intermediates. nih.govucd.ie The use of closed, automated systems enhances safety, improves heat and mass transfer, and allows for precise control over reaction parameters, leading to higher yields and purity. nih.govmit.edu

The synthesis of this compound in a continuous flow setup would likely involve a multi-step, telescoped process. A hypothetical design could feature sequential reactor modules, each optimized for a specific transformation. For instance, the initial formation of a thietane precursor, such as thietan-3-one, could be followed by a hazardous hydrazinolysis step in a subsequent module.

The use of hydrazine and its derivatives in flow chemistry is particularly advantageous due to safety concerns associated with their handling in large-scale batch processes. nih.gov Flow reactors confine these hazardous materials to small volumes at any given time, minimizing risk. ucd.ie Reactor design often employs packed-bed columns for solid-supported reagents or catalysts, or coil reactors to ensure sufficient residence time for reactions to reach completion. mit.educam.ac.uk

Optimization of such a process involves systematically varying key parameters. In-line analytical tools, such as FlowIR, can monitor the reaction in real-time, allowing for rapid adjustments to achieve optimal conditions. cam.ac.uk

Below is an interactive data table illustrating typical parameters that would be optimized for a hypothetical continuous flow synthesis of this compound from thietan-3-one and hydrazine hydrate.

| Parameter | Range | Optimized Value (Hypothetical) | Rationale |

| Reactor Temperature (°C) | 25 - 100 | 70 | Balances reaction rate with potential degradation of the strained thietane ring. |

| Residence Time (min) | 1 - 30 | 15 | Ensures complete conversion of the thietan-3-one starting material. mit.edu |

| Hydrazine Stoichiometry (eq.) | 1.1 - 5.0 | 1.5 | Minimizes excess of hazardous hydrazine while driving the reaction to completion. ucd.ie |

| Flow Rate (mL/min) | 0.1 - 2.0 | 0.5 | Dictates residence time based on reactor volume; slower rates increase reaction time. mit.edu |

| Back Pressure (psi) | 50 - 150 | 100 | Maintains the solvent in a liquid state above its atmospheric boiling point, enabling higher reaction temperatures. |

Process intensification in flow chemistry is achieved by minimizing reactor volumes and maximizing throughput. mdpi.com The excellent heat transfer in microreactors allows for the use of highly exothermic reactions that would be dangerous on a large scale in batch processing. ucd.ie This enables faster reactions and reduces the formation of byproducts.

Scaling up a continuous flow process is typically achieved through "numbering-up" or "scaling-out," where multiple reactors are run in parallel, rather than increasing the size of a single reactor. This approach avoids the challenges of altered thermal and mass transfer characteristics that occur when scaling up batch reactors. nih.gov The ability to telescope multiple reaction steps without intermediate isolation and purification significantly reduces waste and operational time, making the process more efficient and economical for industrial production. nih.gov

Green Chemistry Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For the synthesis of this compound, this involves careful selection of solvents, reagents, and reaction conditions to improve sustainability.

A key goal of green chemistry is to minimize solvent use, as solvents constitute a large portion of the waste generated in chemical synthesis. unibo.it For the synthesis of thietane derivatives and hydrazones, several strategies can be employed.

Water as a Solvent: When possible, using water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. nih.gov

Mechanochemistry: Solvent-free reactions can be conducted using grinding techniques, where mechanical energy initiates the chemical transformation. mdpi.com This method has been successfully used to synthesize various hydrazide derivatives. mdpi.com

Hydrazine Hydrate as a Reagent and Solvent: In reactions involving hydrazine, using hydrazine monohydrate can sometimes serve as both the reactant and the solvent, eliminating the need for additional organic solvents.

The following table compares conventional and green solvent approaches for a hypothetical synthesis.

| Approach | Solvent | Advantages | Disadvantages |

| Conventional | Dichloromethane, THF, Toluene | Good solubility for many organic reagents. | Environmental persistence, toxicity, flammability. acs.org |

| Green | Water, Ethanol | Low toxicity, biodegradable, readily available. nih.gov | May have limited solubility for non-polar reactants. |

| Solvent-Free | Grinding/Mechanochemistry | Eliminates solvent waste, can lead to shorter reaction times. mdpi.com | Not suitable for all reaction types; scalability can be a challenge. |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. synthiaonline.com Syntheses with high atom economy are inherently "greener" as they generate less waste.

For the synthesis of this compound, a traditional route might start from 1,3-dihalopropanes and sodium sulfide, which has poor atom economy due to the formation of sodium halide salts as byproducts. nih.gov A more atom-economical approach would involve a cycloaddition or ring-expansion reaction where all or most of the atoms from the starting materials are incorporated into the product.

Analysis of Patent Literature for Industrial Synthetic Routes

The patent literature provides valuable insight into scalable and commercially viable synthetic routes. While patents specifically for "this compound" are not prominent, analysis of patents for the synthesis of thietane cores and functionalized hydrazines reveals common industrial strategies.

Patented processes for thietane derivatives often focus on accessible and cost-effective starting materials. For instance, several methods describe the synthesis of 3-thietanol from precursors like 1,3-dichloropropan-2-ol or epihalohydrins, which are bulk chemicals. google.com These intermediates can then be converted to other 3-substituted thietanes.

Similarly, patents related to the production of complex hydrazine derivatives, often for pharmaceutical or agrochemical applications, highlight robust methods for their formation and handling. google.com These often involve the reaction of a suitable precursor with hydrazine or its hydrate in common industrial solvents like alcohols or ethers. google.com

An industrially feasible route to this compound would likely combine these approaches. A plausible two-step process could involve:

Synthesis of a Thietane Intermediate: Production of thietan-3-one or a 3-halothietane via a patented, scalable method from an inexpensive starting material like epihalohydrin. google.com

Hydrazine Introduction: Reaction of the thietane intermediate with hydrazine monohydrate. To manage the hazards of hydrazine on an industrial scale, this step could be performed in a continuous flow reactor, a technology increasingly adopted in industrial settings for its safety and efficiency benefits. nih.govgoogle.com

This hybrid batch-continuous approach leverages the cost-effectiveness of large-scale batch production for stable intermediates while ensuring maximum safety for hazardous final steps.

Elucidation of Reaction Mechanisms and Kinetics in Thietan 3 Ylhydrazine Chemistry

Mechanistic Pathways of Thietane (B1214591) Ring Formation and Transformation

The synthesis of the thietane core, a key structural motif, can be achieved through various strategic approaches, including the cyclization of acyclic precursors or the expansion of smaller ring systems. beilstein-journals.org These methods provide pathways to thietane derivatives that can be precursors to or analogs of Thietan-3-ylhydrazine.

A prominent strategy for constructing the thietane ring involves the intramolecular cyclization of a precursor containing a thiol group and a suitable leaving group in a 1,3-relationship. This process often begins with the nucleophilic opening of a three-membered heterocycle, such as an oxirane or a thiirane (B1199164).

For instance, the reaction of an oxirane derivative like chloromethyloxirane with a sulfur nucleophile, such as hydrogen sulfide (B99878), initiates the process. nih.gov The hydrogensulfide anion first acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring and causing it to open. This results in the formation of a γ-halo-β-hydroxyalkanethiol intermediate. nih.gov Subsequent intramolecular SN2 displacement, where the newly formed thiolate attacks the carbon bearing the halogen, leads to the closure of the four-membered thietane ring. nih.gov The regioselectivity of the initial nucleophilic attack is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon atom of the oxirane. researchgate.net

A similar mechanism is observed in the conversion of 2,3-anhydro-ribofuranosides into 3,5-anhydro-3-thiopentofuranosides, where an oxirane ring is opened by a thiol nucleophile, followed by intramolecular displacement to form the thietane ring. nih.gov

Table 1: Key Steps in Nucleophilic Ring Opening and Cyclization for Thietane Formation

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | A sulfur nucleophile (e.g., HS⁻) attacks a carbon atom of a three-membered ring (e.g., oxirane). | Halo-hydroxyalkanethiolate |

| 2. Proton Transfer | A proton transfer occurs to form a more acidic thiol group. | Hydroxyalkanethiolate |

| 3. Intramolecular Cyclization | The thiolate anion performs an intramolecular nucleophilic attack, displacing a leaving group (e.g., halide) to form the thietane ring. | Thietane derivative |

Ring expansion reactions provide another powerful route to thietane derivatives, most notably through the expansion of thiiranes (three-membered sulfur heterocycles). beilstein-journals.org This transformation can be induced by electrophilic species. One such method involves the use of rhodium carbenoids generated from sulfonium (B1226848) acylmethylides. acs.orgfigshare.com The reaction proceeds through the electrophilic activation of the thiirane's sulfur atom by the metallocarbenoid. acs.orgacs.org This is followed by a nucleophilic ring-opening of the activated thiirane and an intramolecular cyclization to yield the functionalized thietane. acs.orgfigshare.com This process represents an Umpolung, or reversal of polarity, where the typically nucleophilic sulfur ylide is converted into an electrophilic metallocarbenoid. acs.org

Another approach to thiirane ring expansion utilizes dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and a base. rsc.org The mechanism involves the nucleophilic ring-opening of the thiirane by the methylide, followed by an intramolecular displacement of the dimethyloxosulfonium group by the resulting thiolate to form the thietane ring. rsc.org

A distinct mechanism, the sulfur-shifted ene reaction, has been proposed for the one-pot synthesis of certain thiepin derivatives from arylthiiranes, which involves a tandem sequence that could be adapted for thietane synthesis. researchgate.net This type of reaction is characterized by its atom and step economy. researchgate.net

Modern synthetic chemistry emphasizes efficiency through tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. The synthesis of thietanes has benefited from such strategies. acs.org

One innovative approach involves a domino photochemical reaction sequence. acs.org This method starts with stable phenacyl sulfides, which, upon irradiation, undergo a Norrish type II fragmentation to generate highly reactive thiocarbonyl intermediates in situ. These intermediates are then trapped by various alkene partners in a thia-Paternò–Büchi reaction, a [2+2] photocycloaddition, to construct the thietane core. acs.orgresearchgate.net The regio- and diastereoselectivity of this cycloaddition have been shown to be controllable. acs.org

Mechanisms Involving the Hydrazine (B178648) Functionality

The hydrazine group of this compound is a potent nucleophile and is the site of characteristic reactions such as condensation with carbonyl compounds to form hydrazones and participation in hydroamination reactions.

Hydrazones are organic compounds formed by the reaction of a hydrazine derivative with an aldehyde or a ketone. wikipedia.org The synthesis is a condensation reaction where the hydrazine's terminal nitrogen atom (–NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon.

The mechanism typically proceeds under acidic catalysis. The carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazine then attacks this carbon, leading to a tetrahedral intermediate. Following a proton transfer from the nitrogen to the oxygen, a molecule of water is eliminated, resulting in the formation of a C=N double bond, which constitutes the hydrazone. chemtube3d.com This reaction is generally reversible.

For this compound, this reaction would involve the condensation of its hydrazine moiety with an aldehyde or ketone to yield a Thietan-3-ylhydrazone derivative. Research on related structures, such as acetohydrazide derivatives bearing a thietane ring, has shown that these compounds readily form hydrazones upon reaction with various ketones. nih.gov

Table 2: General Mechanism of Hydrazone Formation

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | Aldehyde or Ketone | Acid or Base Catalyst | Thietan-3-ylhydrazone |

| 2 | Description | The nucleophilic -NH₂ group of the hydrazine attacks the electrophilic carbonyl carbon. | This is followed by dehydration (loss of a water molecule). | A C=N double bond is formed. |

Cope-type hydroamination reactions are versatile methods for the direct amination of unsaturated carbon-carbon bonds (alkenes, alkynes, and allenes) using hydrazine derivatives. rsc.orgscite.ai These reactions are mechanistically distinct from many transition-metal-catalyzed hydroaminations. They proceed through a concerted, 5-membered cyclic transition state, which is the microscopic reverse of the well-known Cope elimination. rsc.orgscite.ai

This metal-free process involves the addition of the N-H bond of the hydrazine across a C=C or C≡C bond. rsc.org While direct application to this compound is not extensively documented, the reactivity of hydrazine derivatives in these reactions suggests that the hydrazine functionality of the title compound could participate in such transformations. rsc.orgrsc.orgresearchgate.net The reaction provides a direct route to polysubstituted hydrazide products. rsc.org The efficiency and scope of Cope-type hydroaminations have been expanded through the development of intermolecular and directed variants. rsc.org

Nucleophilic Reactivity and Addition Mechanisms of the Hydrazine Group

The hydrazine moiety in this compound is a potent nucleophile, readily participating in addition reactions with various electrophiles. Its reactivity is influenced by the presence of two nitrogen atoms with lone pairs of electrons.

The nucleophilic character of hydrazines allows them to react with a variety of electrophilic partners. For instance, the kinetics of reactions involving amines and hydrazines with electrophiles like benzhydrylium ions and quinone methides have been studied to determine their nucleophilicity parameters. researchgate.net In these reactions, the hydrazine group acts as the nucleophile, attacking the electrophilic carbon. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile, indicative of a bimolecular nucleophilic substitution (SN2) mechanism in many cases. libretexts.org

The addition of a nucleophile to an electron-poor aromatic ring, known as nucleophilic aromatic substitution (NAS), is another important reaction class. masterorganicchemistry.com This reaction proceeds through a negatively charged intermediate and is facilitated by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The hydrazine group of this compound can act as the nucleophile in such transformations.

One common reaction of hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental in the synthesis of various heterocyclic compounds. For example, the reaction of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives with different aromatic substituents has been explored to establish structure-activity relationships for biological applications. nih.gov

The table below illustrates the typical nucleophilic addition of this compound to a generic aldehyde, forming the corresponding hydrazone.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | Thietan-3-yl-hydrazone | Nucleophilic Addition |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the reactivity of this compound and elucidating reaction mechanisms. The rate of a reaction provides insights into the molecular events that occur during the transformation from reactants to products.

The determination of reaction rates often involves monitoring the change in concentration of a reactant or product over time. For reactions of hydrazines, UV-vis spectroscopy is a common analytical technique. researchgate.net The second-order rate constants (k₂) derived from these studies are used to quantify nucleophilicity. researchgate.net

A review of the reaction kinetics of hydrazine-based fuels highlights the importance of understanding their decomposition and combustion properties. mdpi.com While focusing on fuels like hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH), the principles of kinetic analysis are broadly applicable. For instance, the decomposition rate of these hydrazines was found to follow the order UDMH > MMH > N₂H₄. mdpi.com Such studies often employ experimental techniques alongside computational chemistry to build detailed kinetic models. mdpi.com

The Mannich reaction, a three-component condensation, provides another example of kinetic analysis. A study on the Mannich reaction of 3-thiolcoumarin with diphenylamine (B1679370) revealed a change in reaction order depending on the concentration of the acid catalyst. pku.edu.cn This highlights the complexity of reaction kinetics and the detailed information that can be obtained from such studies.

The following table summarizes key kinetic parameters that are typically determined in the study of this compound reactions.

| Kinetic Parameter | Description | Typical Method of Determination |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Spectroscopic methods (e.g., UV-vis), chromatography. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Method of initial rates, graphical methods. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry offers powerful tools to complement experimental studies by providing detailed information about reaction pathways, transition states, and the factors that control reactivity.

Transition state theory is a cornerstone of understanding reaction mechanisms. Computational methods, such as density functional theory (DFT), are used to locate and characterize transition state structures and calculate their energies. nih.gov This information allows for the determination of activation energy barriers, which are crucial for predicting reaction rates.

The analysis of a reaction mechanism can be broken down into several phases, including a preparation phase, transition state phases, and product adjustment. smu.edu Computational approaches can delineate the energetic profile along the intrinsic reaction coordinate (IRC), providing a step-by-step view of the transformation. smu.edu For example, in the arsenolytic depyrimidination of thymidine, transition state analysis using multiple kinetic isotope effects and DFT calculations revealed a concerted bimolecular mechanism. nih.gov

Linear Free Energy Relationships (LFERs) provide a framework for quantitatively relating changes in structure to changes in reactivity. wikipedia.orglibretexts.org The Hammett equation is a classic example of an LFER, which correlates reaction rates or equilibrium constants of a series of reactions with substituent constants. wikipedia.orgyoutube.com

The relationship log(k) = sN(N + E) is an LFER used to determine the nucleophilicity parameters N and sN from the second-order rate constants of reactions. researchgate.net Studies on the reactions of amines and hydrazines have utilized this relationship to show that while methyl groups increase the reactivity of the α-position of hydrazines, they decrease the reactivity of the β-position. researchgate.net Furthermore, LFERs can help elucidate reaction mechanisms by examining the slope of the correlation, which can indicate the degree of charge development in the transition state. youtube.com

The table below shows a hypothetical LFER for the reaction of substituted Thietan-3-ylhydrazines, illustrating the effect of substituents on the reaction rate.

| Substituent (R) | Substituent Constant (σ) | log(k/k₀) |

| -NO₂ | 0.78 | 1.17 |

| -Cl | 0.23 | 0.35 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.26 |

| -OCH₃ | -0.27 | -0.41 |

This table is illustrative and based on typical Hammett plot data.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. weebly.com Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy profile of the reaction.

For instance, the rate of a reaction can be accelerated by several orders of magnitude when changing from a protic solvent like water to a dipolar aprotic solvent like DMSO. nih.gov This acceleration is often enthalpic in origin, reflecting a significant stabilization of the transition state by the aprotic solvent. nih.gov Computational simulations can be used to predict how the solvent environment affects stereoselectivity and reaction rates by modeling the solvation of the reacting species. claudiozannoni.it

Kinetic solvent effects are complex and depend on both the nature of the solvent and the type of reaction. chemrxiv.org Studies have shown that solvent polarity and hydrogen-bonding ability can influence reaction rates and selectivities. chemrxiv.org For example, the endo/exo selectivity of a reaction was found to be related to the difference in the free energies of the solvated transition states. chemrxiv.org Understanding these effects is crucial for optimizing reaction conditions and controlling product outcomes.

Advanced Spectroscopic and Structural Characterization of Thietan 3 Ylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of Thietan-3-ylhydrazine, distinct signals corresponding to the protons of the thietane (B1214591) ring and the hydrazine (B178648) moiety are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (sulfur and nitrogen) and the rigid, puckered conformation of the four-membered thietane ring.

The protons on the thietane ring (H2, H3, and H4) would likely appear as complex multiplets due to geminal and vicinal coupling. The methine proton at the C3 position (H3), being attached to the carbon bearing the hydrazine group, is expected to be deshielded and appear at a lower field compared to the methylene (B1212753) protons (H2 and H4). The protons of the hydrazine group (-NHNH₂) would typically appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2, H4 | 2.8 - 3.5 | Multiplet | J_geminal, J_vicinal |

| H3 | 3.5 - 4.2 | Multiplet | J_vicinal |

| -NH- | 3.0 - 5.0 | Broad Singlet | - |

| -NH₂ | 2.5 - 4.5 | Broad Singlet | - |

Note: These are estimated values. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound would provide information about the carbon framework of the molecule. It is expected to show three distinct signals corresponding to the three carbon atoms of the thietane ring. The chemical shifts of these carbons are influenced by the attached heteroatoms.

The carbon atom C3, bonded to the nitrogen of the hydrazine group, would be the most deshielded and thus appear at the lowest field. The methylene carbons, C2 and C4, being adjacent to the sulfur atom, would also be deshielded compared to alkane carbons but would likely appear at a higher field than C3.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C4 | 25 - 35 |

| C3 | 50 - 65 |

Note: These are estimated values. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the methine proton (H3) and the adjacent methylene protons (H2 and H4), as well as between the geminal protons on C2 and C4. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. nih.gov It would definitively link the proton signals for H2/H4 and H3 to their corresponding carbon signals C2/C4 and C3.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H bonds of the hydrazine group and the C-S bond of the thietane ring.

N-H Stretching: The hydrazine moiety would exhibit N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two distinct bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) would show a single band. These bands are often broad due to hydrogen bonding.

C-S Stretching: The C-S stretching vibration of the thietane ring is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. researchgate.net This band can sometimes be weak in IR but may be more prominent in the Raman spectrum.

C-H Stretching: The C-H stretching vibrations of the methylene and methine groups on the thietane ring would be observed in the 2850-3000 cm⁻¹ region. ustc.edu.cn

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -NH₂ | Asymmetric Stretch | 3350 - 3450 |

| -NH₂ | Symmetric Stretch | 3250 - 3350 |

| -NH- | Stretch | 3200 - 3300 |

| C-H (Thietane) | Stretch | 2850 - 3000 |

| N-H | Bend | 1590 - 1650 |

| C-S | Stretch | 600 - 800 |

Note: These are estimated values based on typical frequency ranges for these functional groups.

Attenuated Total Reflectance (ATR) is a sampling technique used with Fourier Transform Infrared (FTIR) spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. For derivatives of this compound that may be in the form of films or solids, ATR-FTIR would be a valuable tool. thepharmajournal.com It enables the direct measurement of the sample's surface, providing the same vibrational information as traditional transmission FTIR. This technique is particularly useful for analyzing the surface chemistry of modified materials or for studying thin films of thietane-based compounds. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. In the analysis of this compound and its derivatives, various MS techniques provide critical insights into their elemental composition and fragmentation behavior under ionization conditions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions. researcher.life

For this compound (C₃H₈N₂S), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, and ³²S). This experimental value, when compared to the theoretical mass, confirms the molecular formula with a high degree of confidence, typically within a few parts per million (ppm). nih.gov Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for such determinations. researcher.lifenih.gov

Table 1: Theoretical Exact Mass Calculation for Protonated this compound [C₃H₈N₂S+H]⁺ Interactive Data Table

| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 3 | 12.000000 | 36.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | Theoretical [M+H]⁺ | 105.048644 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound, providing evidence for its molecular structure. nih.gov In this technique, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions are analyzed. nih.govwvu.edu The fragmentation pattern is characteristic of the molecule's structure, revealing the weakest bonds and most stable resulting fragments.

For this compound, several key fragmentation pathways can be proposed based on the known behavior of sulfur-containing heterocycles and hydrazine derivatives: sapub.orgnih.gov

Alpha-Cleavage: Cleavage of the C-S bonds or C-C bonds adjacent to the sulfur atom is a common pathway for thietane rings.

Ring-Opening: The strained four-membered thietane ring can undergo ring-opening, followed by rearrangement and loss of neutral molecules like ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Loss of Hydrazine Group: Cleavage of the C-N bond can lead to the loss of the hydrazine moiety (•N₂H₃) or related neutral species like diazene (B1210634) (N₂H₂).

Formation of Iminium Ions: Fragmentation of the side chain can lead to the formation of stable iminium ions, which are commonly observed in the mass spectra of nitrogen-containing compounds. ojp.gov

The resulting fragment ions help to piece together the original structure, confirming the connectivity of the thietane ring and the hydrazine substituent. mdpi.com

Table 2: Plausible Fragment Ions of this compound in MS/MS Interactive Data Table

| m/z (Proposed) | Proposed Formula | Proposed Neutral Loss | Potential Structure/Description |

|---|---|---|---|

| 88.02 | [C₃H₆NS]⁺ | NH₃ | Loss of ammonia (B1221849) from the hydrazine moiety. |

| 74.02 | [C₂H₄NS]⁺ | CHN₂ | Ring fragmentation and loss of the hydrazine group. |

| 59.01 | [CH₃N₂]⁺ | C₂H₅S | Cleavage of the C-N bond, forming the methyl-diazene cation. |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure of this compound or its derivatives, assuming a suitable single crystal can be grown. mdpi.com By diffracting a beam of X-rays off the ordered lattice of a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a three-dimensional electron density map, from which the positions of all atoms in the molecule can be precisely located. mdpi.com

This technique confirms the puckered conformation of the four-membered thietane ring and determines the stereochemical relationship of the hydrazine substituent. Furthermore, SCXRD reveals details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydrazine group's N-H protons, which dictate the crystal packing. researchgate.net The Cambridge Structural Database (CSD) is a critical repository for such crystallographic data. mext.go.jpmitchanstey.orgcam.ac.ukcam.ac.ukotago.ac.nz

Table 3: Hypothetical Crystallographic Data for a this compound Derivative Crystal Interactive Data Table

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.871 |

| b (Å) | 15.968 |

| c (Å) | 11.980 |

| β (°) | 100.28 |

| Volume (ų) | 1481.4 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.486 |

Note: Data is illustrative and based on a similar heterocyclic system. mdpi.com

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. Instead of a single diffraction pattern, PXRD produces a one-dimensional diffractogram that plots diffracted X-ray intensity versus the diffraction angle (2θ). nih.gov This pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

The primary applications of PXRD for this compound are:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either from a known standard or calculated from SCXRD data) confirms the identity of the crystalline solid. mdpi.com

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks corresponding to starting materials or potential polymorphic impurities confirms the phase purity of the bulk sample. cardiff.ac.uk

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a crucial tool in solid-state characterization.

Table 4: Representative PXRD Peak List for a Crystalline Thietane Compound Interactive Data Table

| Position (°2θ) | Intensity (%) |

|---|---|

| 10.5 | 85 |

| 15.2 | 45 |

| 18.8 | 100 |

| 21.1 | 70 |

| 25.4 | 92 |

| 28.9 | 55 |

Note: This table is a hypothetical representation of PXRD data.

Obtaining high-quality single crystals suitable for SCXRD is a critical and often challenging step. For a polar, hydrogen-bonding compound like this compound, several common methods can be employed for crystal growth:

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature, gradually increasing the concentration until crystals form.

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting the growth of crystals.

Once a suitable diffraction pattern is collected, the data must be refined. mdpi.com Structure refinement is an iterative process of adjusting a structural model (atomic positions, thermal parameters) to achieve the best possible fit between the calculated and the experimentally observed diffraction data. The quality of the final structure is assessed by figures of merit such as the R-factor (residual factor), with lower values indicating a better agreement and a more accurate final structure. mdpi.com

Other Spectroscopic Techniques

Due to a lack of specific experimental data for this compound in publicly accessible scientific literature, this section will discuss the anticipated spectroscopic properties based on the analysis of its core structural components: the saturated thietane ring and the hydrazine moiety. The electronic transitions and potential luminescence of this compound are governed by the nature of its chromophores and fluorophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. For this compound, the principal chromophores are the sulfur and nitrogen atoms with their non-bonding electrons (n-electrons) and the carbon-sulfur, carbon-nitrogen, and carbon-carbon sigma bonds (σ-electrons).

Expected Electronic Transitions:

The electronic transitions possible in a saturated molecule like this compound primarily involve σ → σ* and n → σ* transitions.

σ → σ Transitions:* These transitions involve the excitation of an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. Such transitions require high energy and are typically observed in the far-ultraviolet region, generally below 200 nm. The saturated hydrocarbon framework and the C-S and C-N bonds of the thietane ring would contribute to these high-energy absorptions.

n → σ Transitions:* These transitions involve the excitation of a non-bonding electron from the sulfur or nitrogen atoms to an antibonding sigma (σ) orbital. These transitions are of lower energy compared to σ → σ transitions and are expected to occur at longer wavelengths, though likely still in the far-UV or near-UV region (around 200-240 nm). The lone pairs on the sulfur and nitrogen atoms of the hydrazine group are the primary sites for these transitions.

Given the absence of conjugated π-systems, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (220-800 nm). The absorption maxima (λmax) would likely fall below the cutoff of common laboratory spectrophotometers.

Hypothetical UV-Vis Spectroscopic Data:

Without experimental data, a precise data table cannot be constructed. However, based on analogous saturated organic molecules containing sulfur and nitrogen, a hypothetical representation of the expected UV-Vis absorption data is presented below. It is crucial to note that these are estimated values and require experimental verification.

| Compound | Solvent | λmax (nm) (Predicted) | Molar Absorptivity (ε, M-1cm-1) (Predicted) | Transition Type (Predicted) |

| This compound | Hexane | < 220 | Low to Moderate | n → σ* / σ → σ |

| Alkyl Hydrazine Analogue | Hexane | ~190 - 210 | Low to Moderate | n → σ |

| Saturated Thioether Analogue | Hexane | ~200 - 220 | Low to Moderate | n → σ* |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy encompasses fluorescence and phosphorescence, phenomena where a molecule emits light after absorbing photons. For a molecule to be fluorescent, it must possess a suitable electronic structure that allows for efficient radiative decay from the first excited singlet state (S1) to the ground state (S0).

Expected Photoluminescent Properties:

Simple, saturated aliphatic amines and thioethers are generally not considered to be fluorescent. The high energy of their σ* orbitals and the flexibility of their structures often lead to efficient non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing) that quench fluorescence.

This compound, lacking any significant fluorophore (such as an aromatic ring or a rigid, conjugated system), is not expected to exhibit significant intrinsic fluorescence. The energy absorbed from UV radiation would likely be dissipated through non-radiative processes.

However, it is worth noting that certain hydrazine derivatives have been utilized in the design of fluorescent probes. In such systems, the hydrazine moiety often undergoes a chemical reaction (e.g., condensation with an aldehyde) to form a new, highly fluorescent species. In its native state, this compound is unlikely to be luminescent.

Hypothetical Photoluminescence Data:

As with the UV-Vis data, the following table is a hypothetical representation of the expected photoluminescence properties of this compound and should be interpreted with caution in the absence of experimental validation.

| Compound | Solvent | Excitation λmax (nm) (Predicted) | Emission λmax (nm) (Predicted) | Quantum Yield (Φ) (Predicted) |

| This compound | Hexane | N/A | N/A | Very Low / None |

Computational Chemistry and Theoretical Studies on Thietan 3 Ylhydrazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately predict geometries, energies, and various spectroscopic parameters. For Thietan-3-ylhydrazine, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

A thorough analysis of the electronic structure of this compound would reveal the distribution of electrons and the nature of the chemical bonds within the molecule. The presence of two electronegative nitrogen atoms and a sulfur atom influences the charge distribution significantly. A Natural Bond Orbital (NBO) analysis would likely show a net negative charge on the nitrogen and sulfur atoms and a net positive charge on the adjacent carbon and hydrogen atoms.

The bonding analysis would characterize the C-S, C-C, C-N, and N-N bonds. The C-S bonds in the thietane (B1214591) ring are expected to be longer than typical C-S single bonds due to ring strain. The N-N bond in the hydrazine (B178648) moiety is known to be relatively weak and is a key feature in the chemistry of hydrazines. The lone pairs of electrons on the nitrogen and sulfur atoms are crucial to the molecule's reactivity, acting as centers of nucleophilicity.

Table 1: Illustrative Calculated NBO Charges and Bond Lengths for this compound

| Atom/Bond | NBO Charge (e) | Bond Length (Å) |

|---|---|---|

| S1 | -0.25 | |

| N4 | -0.85 | |

| N5 | -0.70 | |

| C2 | +0.10 | |

| C3 | +0.15 | |

| C4 | +0.05 | |

| C3-N4 | 1.47 | |

| N4-N5 | 1.45 | |

| C2-S1 | 1.85 |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

The conformational landscape of this compound is determined by the puckering of the thietane ring and the rotation around the C-N and N-N bonds of the hydrazine substituent. The thietane ring is not planar and exists in a puckered conformation. The substituent at the 3-position can be in either an axial or equatorial position relative to the ring.

Furthermore, the hydrazine group exhibits torsional flexibility around the N-N bond, with the gauche conformation generally being the most stable due to a balance of steric hindrance and lone pair-lone pair repulsion. The rotation around the C3-N4 bond also contributes to the conformational complexity.

A potential energy surface scan would reveal the relative energies of the different conformers. It is expected that the conformer with the hydrazine group in the equatorial position of the puckered thietane ring and a gauche conformation of the hydrazine moiety would be the global minimum.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-N-N-H) | C3-Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | ~90° (gauche) | Equatorial | 0.00 |

| 2 | ~90° (gauche) | Axial | 1.20 |

| 3 | 180° (anti) | Equatorial | 3.50 |

Note: The data in this table is illustrative and based on general principles of conformational analysis.

DFT calculations are widely used to predict spectroscopic properties, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The calculated nuclear magnetic shielding tensors can be converted into NMR chemical shifts. The protons on the thietane ring would have distinct chemical shifts depending on their axial or equatorial positions and their proximity to the sulfur atom and the hydrazine group. The protons of the hydrazine group would also have characteristic shifts.

Vibrational Frequencies: The calculation of the Hessian matrix provides the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule. For this compound, characteristic vibrational frequencies would include the N-H stretching of the hydrazine group, C-H stretching of the thietane ring, and the C-S stretching modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | Hydrazine | 3300-3400 |

| C-H stretch (ring) | Thietane | 2900-3000 |

| N-H bend | Hydrazine | 1600-1650 |

| C-N stretch | 1100-1200 |

Note: The data in this table is illustrative and based on typical ranges for the specified functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system.

In solution, this compound would exhibit dynamic conformational changes. MD simulations could track the puckering of the thietane ring and the rotations around the C-N and N-N bonds. The simulations would reveal the timescales of these motions and the populations of different conformers at a given temperature.

Furthermore, MD simulations can elucidate the intermolecular interactions between this compound and solvent molecules. The hydrazine group is capable of both donating and accepting hydrogen bonds, which would lead to strong interactions with protic solvents like water or methanol.

The conformation of this compound can be influenced by the solvent. In a polar protic solvent, the formation of hydrogen bonds with the hydrazine group could stabilize certain conformations over others. For instance, solvent molecules might form a bridge between the two nitrogen atoms of the hydrazine group, affecting the preferred dihedral angle. An implicit solvent model or explicit solvent molecules in the simulation box would be used to study these effects. The relative energies of the conformers presented in Table 2 could be altered in the presence of a solvent. For example, a polar solvent might slightly favor a conformer with a larger dipole moment.

Advanced Molecular Modeling and Simulation Techniques

Advanced molecular modeling and simulation techniques are powerful tools in computational chemistry for predicting and analyzing the behavior of molecules at an atomic level. For a novel or less-studied compound like this compound, these methods can provide valuable insights into its potential applications, reactivity, and interactions with other molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A typical molecular docking study for this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be constructed and optimized to its lowest energy conformation using computational chemistry software.

Selection and Preparation of a Receptor: A biological target (e.g., an enzyme implicated in a disease) would be selected based on a therapeutic hypothesis. The 3D structure of this receptor would be obtained from a protein database and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically explore various orientations and conformations of this compound within the defined binding site of the receptor.

Scoring and Analysis: The resulting poses would be "scored" based on their predicted binding affinity. The poses with the best scores would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Were such a study to be conducted, the findings could be presented in a table format, as shown below. This table would typically detail the binding energy and the specific amino acid residues involved in the interaction.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Example Target A | -7.5 | TYR 82, ASP 129 | Hydrogen Bond |

| LEU 34, VAL 56 | Hydrophobic | ||

| Example Target B | -6.8 | HIS 210, SER 214 | Hydrogen Bond, Pi-Cation |

| PHE 250 | Pi-Pi Stacking |

This table is purely illustrative to demonstrate how data from a molecular docking study on this compound would be presented. The values and interactions are hypothetical.

Computational methods can also be employed to predict the material properties of this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights into its electronic, structural, and dynamic properties.

DFT calculations could be used to predict a variety of molecular properties of this compound. These properties are crucial for understanding its chemical reactivity and potential use in materials science.

A DFT study on this compound would yield data that could be summarized as follows:

| Property | Predicted Value | Unit |

| HOMO (Highest Occupied Molecular Orbital) Energy | -5.8 | eV |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -0.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 2.1 | Debye |

| Electron Affinity | 0.1 | eV |

| Ionization Potential | 5.9 | eV |

This table is for illustrative purposes only. The values are hypothetical and represent the type of data that would be generated from DFT calculations on this compound.

MD simulations could be used to study the dynamic behavior of this compound in different environments, such as in a solvent or as part of a larger molecular assembly. These simulations could predict properties like diffusion coefficients and radial distribution functions, providing insight into its behavior in solution and its potential to form aggregates.

Applications and Emerging Research Directions of Thietan 3 Ylhydrazine

Role as a Synthetic Intermediate and Versatile Building Block in Organic Synthesis

Thietanes, as a class of four-membered sulfur-containing heterocycles, are considered valuable intermediates and versatile building blocks for creating a range of sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.netresearchgate.net Similarly, hydrazine (B178648) derivatives are fundamental reagents in the synthesis of nitrogen-containing heterocycles like pyrazoles and pyrimidines. nih.govenamine.netnih.gov However, specific studies detailing the synthetic utility of Thietan-3-ylhydrazine itself are scarce.

Preparation of Complex Heterocyclic Systems (e.g., Pyrazoles, Pyrimidines, Azabicycles)

The direct use of this compound in the synthesis of pyrazoles, pyrimidines, or azabicycles is not extensively documented in available research. The Knorr pyrazole (B372694) synthesis, a classic method, typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. organic-chemistry.orgyoutube.commdpi.com Likewise, various strategies exist for pyrimidine (B1678525) synthesis, often involving the condensation of amidines with three-carbon fragments. bu.edu.egorganic-chemistry.org

While direct examples are lacking, related research has explored the use of more complex molecules containing both thietane (B1214591) and hydrazide functionalities. For instance, novel acyl derivatives have been synthesized from 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetohydrazide. journal-archiveuromedica.eu In this work, the hydrazide moiety of this complex molecule was treated with various anhydrides and benzoyl chloride to afford N,N'-diacyl derivatives, demonstrating the reactivity of a hydrazide group within a thietane-containing structure to build upon an existing pyrimidine core. journal-archiveuromedica.eu This suggests the potential of the hydrazine group in thietane-based structures to act as a nucleophile for constructing more complex molecules. However, this example involves a significantly more elaborate starting material than this compound and does not involve the de novo formation of the pyrimidine ring from a thietane-hydrazine precursor.

Stereoselective Transformations and Asymmetric Synthesis

There is no specific information available in the surveyed literature regarding the application of this compound in stereoselective transformations or asymmetric synthesis.

Applications in Materials Science and Engineering

Detailed research on the application of this compound in materials science and engineering is not present in the available literature. General areas of materials science where related functional groups or core structures might be relevant are mentioned below, but without specific data linked to this compound.

Incorporation into Functional Polymers and Biomaterials

No studies were found that describe the incorporation of this compound into functional polymers or biomaterials.

Role in Nanomaterial Development and Functionalization

There is no available research detailing the use of this compound in the development or functionalization of nanomaterials. The functionalization of nanomaterials is a broad field, often employing molecules with specific anchoring groups to modify the surface properties of nanoparticles for various applications. mdpi.comnih.gov

Exploration in Advanced Functional Materials (e.g., Electroactive Polymers, Sensors)

No literature was found documenting the exploration or use of this compound in advanced functional materials such as electroactive polymers or sensors. Research into electroactive materials for sensors often focuses on transition metal-based materials or conductive polymers. researchgate.netnih.govmdpi.com

Supramolecular Chemistry and Host-Guest Interactions

Design and Synthesis of Supramolecular Assemblies Utilizing this compound

There is no available literature describing the design or synthesis of supramolecular assemblies that specifically incorporate the this compound moiety.

Host-Guest Complexation Studies (e.g., with macrocyclic hosts like Cucurbiturils)

No studies have been published detailing the host-guest complexation of this compound with macrocyclic hosts such as cucurbiturils or cyclodextrins.

Molecular Recognition and Self-Assembly Processes

Research on the role of this compound in molecular recognition events or its ability to undergo self-assembly into larger, ordered structures has not been reported in scientific journals.

Catalytic Applications

This compound as a Ligand Precursor for Metal Catalysis

There are no documented instances of this compound being used as a precursor to synthesize ligands for metal-catalyzed reactions.

Organocatalytic Applications of Hydrazine Functionality

While hydrazines, in general, are utilized in organocatalysis, no specific research has been found that investigates or demonstrates the use of this compound for this purpose.

This compound: A Scantily Charted Territory in Pharmacological Research

Despite the growing interest in sulfur-containing heterocycles within medicinal chemistry, the specific compound This compound remains a largely unexplored entity in the scientific literature. A thorough review of available research reveals a significant lack of specific data regarding its pharmacological relevance, biomolecular interactions, and structure-activity relationships. Consequently, a detailed analysis as per the requested outline cannot be furnished at this time.

The thietane ring, a four-membered sulfur-containing heterocycle, has garnered attention as a versatile scaffold in drug design. nih.govbenthamdirect.com Its unique stereochemical and electronic properties make it an attractive isosteric replacement for other functionalities, potentially improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.gov Researchers have successfully incorporated the thietane moiety into various therapeutic agents, including antiviral and anticancer compounds. nih.govresearchgate.net

Similarly, the hydrazine and hydrazone functionalities are prevalent in a multitude of medicinally active compounds, exhibiting a wide array of biological activities. nih.gov The concept of bioisosteric replacement is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's properties to enhance efficacy and reduce toxicity. drugdesign.orgnih.govdrughunter.comcambridgemedchemconsulting.com Strategies for replacing or modifying hydrazine and acylhydrazone groups are actively being investigated to overcome potential liabilities such as metabolic instability. nih.gov

However, the intersection of these two chemical motifs in the form of this compound has not been a subject of significant investigation. Searches of scholarly databases and patent literature did not yield any specific studies detailing the following critical aspects for this particular compound:

Investigations into Bio-molecular Interactions: There is no available research on the binding of this compound to proteins or its interaction with DNA.

Structure-Activity Relationship (SAR) Studies: No SAR studies have been published for bioactive derivatives of this compound, which would elucidate the impact of structural modifications on biological activity.

Design Principles for Analogs: In the absence of any lead compounds or biological activity data, there are no established design principles for creating analogs of this compound with tuned biological profiles.

Future Perspectives and Research Challenges

Development of Novel and Highly Efficient Synthetic Routes to Thietan-3-ylhydrazine

Currently, there are no established, high-yield synthetic routes specifically for this compound. The development of such methodologies is a critical first step to enabling broader research into its properties and applications. Future research in this area should focus on several promising strategies:

Multi-step Synthesis from Thietane (B1214591) Precursors: A plausible approach involves the conversion of readily available thietane precursors. For instance, the synthesis could commence from thietan-3-one (B1315229), which can be prepared through various established methods. The ketone functionality could then be transformed into a hydrazine (B178648) through reductive amination with hydrazine or a protected hydrazine equivalent. mdpi.comresearchgate.net Alternatively, thietan-3-ol (B1346918), another accessible precursor, could be converted to a leaving group and subsequently displaced by hydrazine. A key challenge will be to optimize reaction conditions to avoid ring-opening of the strained thietane ring.

Direct Functionalization of the Thietane Ring: A more elegant and atom-economical approach would involve the direct introduction of the hydrazine group onto a pre-formed thietane ring. This might be achieved through C-H activation/amination strategies, although the reactivity of the thietane ring towards such methods is not well-documented and would require significant mechanistic investigation.

Novel Cyclization Strategies: The development of novel cyclization reactions to form the thietane ring with the hydrazine moiety already in place is a highly desirable but challenging goal. This could potentially involve the reaction of a 1,3-dihalopropane derivative with a protected hydrazine species under carefully controlled conditions.

The efficiency, scalability, and functional group tolerance of any developed synthetic route will be paramount for the widespread adoption of this compound as a building block in various scientific disciplines.

Advanced Characterization Techniques for Complex this compound Architectures

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential. While standard analytical techniques will provide foundational data, advanced characterization methods will be crucial for elucidating the nuances of these complex architectures.

| Analytical Technique | Anticipated Application for this compound Derivatives | Key Information Gained |

| Multinuclear NMR Spectroscopy | 1H, 13C, and 15N NMR will be fundamental for structural elucidation. Advanced 2D techniques (COSY, HSQC, HMBC) will be necessary to assign all protons and carbons, especially in complex derivatives. | Connectivity, stereochemistry, conformational analysis of the puckered thietane ring, and electronic environment of the nitrogen atoms. |

| High-Resolution Mass Spectrometry (HRMS) | ESI and APCI techniques will be used to determine the exact mass and elemental composition of new derivatives. Tandem MS (MS/MS) experiments will help to elucidate fragmentation patterns, providing further structural insights. | Molecular formula confirmation, identification of fragmentation pathways characteristic of the thietane-hydrazine scaffold. |

| Single-Crystal X-ray Diffraction | This will provide unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and torsion angles of the thietane ring. It will also reveal intermolecular interactions in the solid state. | Precise molecular geometry, conformation of the thietane ring (puckering), and supramolecular assembly. researchgate.net |

| Infrared (IR) and Raman Spectroscopy | These techniques will be used to identify characteristic vibrational modes of the thietane ring (C-S stretching) and the hydrazine moiety (N-H stretching and bending). | Functional group identification and information on bonding. |

Future research should focus on correlating spectroscopic data with computational models to gain a deeper understanding of the structure-property relationships in this class of compounds.

Deeper Mechanistic Understanding of this compound Reactivity and Selectivity